molecular formula C16H22N4O2S B5492303 1-benzyl-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

1-benzyl-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No.: B5492303
M. Wt: 334.4 g/mol
InChI Key: XNRKMXVVSIVSBP-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a compound with the molecular formula C16H22N4O2S and a molecular weight of 334.44 g/mol This compound features a piperazine ring substituted with a benzyl group and a sulfonyl group attached to an ethyl-pyrazole moiety

Preparation Methods

The synthesis of 1-benzyl-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-Benzyl-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-benzyl-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

1-Benzyl-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-benzyl-4-(1-ethylpyrazol-4-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-2-19-14-16(12-17-19)23(21,22)20-10-8-18(9-11-20)13-15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRKMXVVSIVSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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